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molecular formula C9H9NO4 B1362548 Ethyl 2-nitrobenzoate CAS No. 610-34-4

Ethyl 2-nitrobenzoate

Cat. No. B1362548
M. Wt: 195.17 g/mol
InChI Key: CPNMAYYYYSWTIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09394300B2

Procedure details

To a stirring solution of ethyl 2-nitrobenzoate (1.0 g, 5.12 mmol), sodium acetate trihydrate (4.18 g, 30.7 mmol) in solvent mixture of MeOH (7 ml) and THF (7 ml) was added stannous chloride dihydrate (3.47 g, 15.37 mmol) slowly at 10-20° C. Reaction mixture was stirred at 25-30° C. for 16 h. Reaction mixture was diluted with water and basified with aq. sodium bicarbonate solution. Product was extracted with ethyl acetate. The organic layer was separated and distilled out to get crude product which was stirred with hexane to get white solid in 80% yield.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.18 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
3.47 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:14]=[CH:13][CH:12]=[CH:11][C:5]=1[C:6]([O:8][CH2:9][CH3:10])=[O:7])([O-])=[O:2].O.O.O.C([O-])(=O)C.[Na+].CO.C1COCC1>O.C(=O)(O)[O-].[Na+].CCCCCC>[OH:2][NH:1][C:4]1[CH:14]=[CH:13][CH:12]=[CH:11][C:5]=1[C:6]([O:8][CH2:9][CH3:10])=[O:7] |f:1.2.3.4.5,9.10|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)OCC)C=CC=C1
Name
Quantity
4.18 g
Type
reactant
Smiles
O.O.O.C(C)(=O)[O-].[Na+]
Name
Quantity
7 mL
Type
reactant
Smiles
CO
Name
Quantity
7 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
stannous chloride dihydrate
Quantity
3.47 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
was stirred at 25-30° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
Reaction mixture
EXTRACTION
Type
EXTRACTION
Details
Product was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DISTILLATION
Type
DISTILLATION
Details
distilled out
CUSTOM
Type
CUSTOM
Details
to get crude product which
CUSTOM
Type
CUSTOM
Details
to get white solid in 80% yield

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
ONC1=C(C(=O)OCC)C=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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